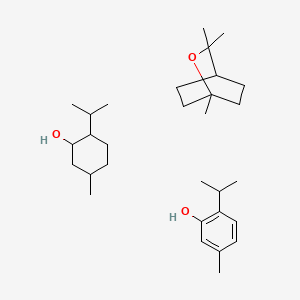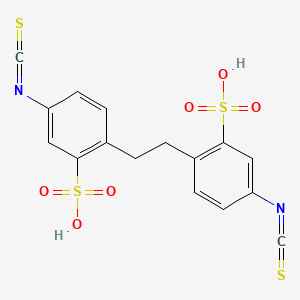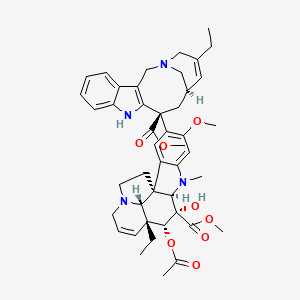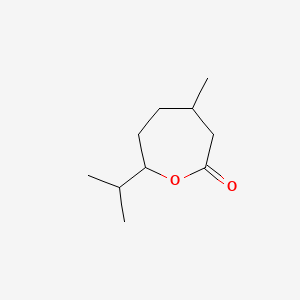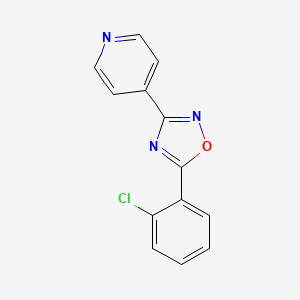
Sulfoacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfoacetaldehyde is an organosulfonic acid and an alpha-CH2-containing aldehyde. It is a conjugate acid of a sulfonatoacetaldehyde.
Applications De Recherche Scientifique
Microbial Metabolism of Sulfonates
Sulfoacetaldehyde plays a significant role in microbial metabolism of sulfonates. Gritzer et al. (2003) noted that it is commonly synthesized as a bisulfite adduct, used in studying microbial metabolism of sulfonates, although a method presumed to convert this to free aldehyde was ineffective (Gritzer, Moffitt, Godchaux, & Leadbetter, 2003).
Enzymatic Conversion in Methanogenic Bacteria
White (1988) demonstrated the enzymatic conversion of sulfoacetaldehyde into coenzyme M by cell-free extracts of methanogenic bacteria, a process enhanced by L-cysteine (White, 1988).
Sulfoacetaldehyde Sulfo-lyase in Bacteria
Kondo & Ishimoto (1975) explored sulfoacetaldehyde sulfo-lyase in bacteria, an enzyme that decomposes sulfoacetaldehyde to sulfite and acetate. This enzyme is specific to sulfoacetaldehyde among various sulfonates (Kondo & Ishimoto, 1975).
Fluorescent Probes for Live-Cell Monitoring
Qian et al. (2011) developed selective fluorescent probes using a sulphide-trapping strategy involving sulphide addition to an aldehyde for live-cell monitoring of sulphides, highlighting the significance of aqueous sulphides in biological signaling (Qian et al., 2011).
Bacterial Degradation of Sulfoacetate
Weinitschke et al. (2010) discovered a novel pathway involving Sulfoacetyl-CoA and Sulfoacetaldehyde in the bacterial degradation of sulfoacetate, a common natural product. This study provides insights into the biodegradation processes in bacteria (Weinitschke et al., 2010).
Sulfoacetaldehyde Reductase in Environmental and Commensal Bacteria
Zhou et al. (2019) investigated Sulfoacetaldehyde reductase, a key enzyme in nitrogen assimilation from taurine in certain bacteria, revealing its significance in metabolic functions (Zhou et al., 2019).
Bifurcated Degradative Pathway in Marine Bacteria
Denger et al. (2009) studied the bifurcated degradative pathway of sulfolactate in Roseovarius nubinhibens ISM, involving sulfoacetaldehyde acetyltransferase, highlighting its role in the biodegradation of sulfoquinovose in marine environments (Denger et al., 2009).
Propriétés
Numéro CAS |
32797-12-9 |
|---|---|
Formule moléculaire |
C2H4O4S |
Poids moléculaire |
124.12 g/mol |
Nom IUPAC |
2-oxoethanesulfonic acid |
InChI |
InChI=1S/C2H4O4S/c3-1-2-7(4,5)6/h1H,2H2,(H,4,5,6) |
Clé InChI |
JTJIXCMSHWPJJE-UHFFFAOYSA-N |
SMILES |
C(C=O)S(=O)(=O)O |
SMILES canonique |
C(C=O)S(=O)(=O)O |
Autres numéros CAS |
32797-12-9 |
Synonymes |
sulfoacetaldehyde |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1196229.png)

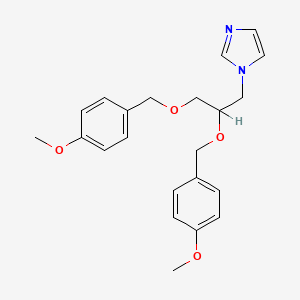

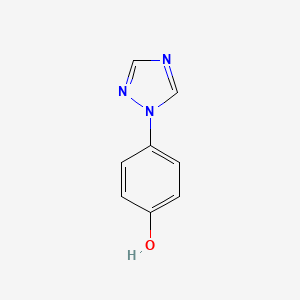
![P-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B1196239.png)
